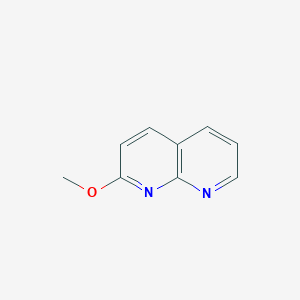
Furaltadone
Übersicht
Beschreibung
Furaltadone is an oxazolidinone that is 1,3-oxazolidin-2-one substituted at position 1 by a (5-nitro-2-furyl)methylene]amino group and at position 5 by a morpholin-4-ylmethyl group . It is an antibacterial formerly used orally but withdrawn due to toxicity . It is used topically (as the hydrochloride salt) for treatment of ear disorders .
Molecular Structure Analysis
The molecular formula of Furaltadone is C13H16N4O6 . It has a molecular weight of 324.29 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of Furaltadone are not provided in the search results .
Wissenschaftliche Forschungsanwendungen
Electrochemical Detection
Electrochemical sensors: have been developed for the detection of Furaltadone due to its widespread use in treating diseases like coccidiosis and intestinal infections in animals . These sensors are designed to be practical, sensitive, selective, and facile for low-level detection of Furaltadone, which is crucial for monitoring its use and preventing negative consequences from excessive use .
Veterinary Medicine
Furaltadone has been traditionally used in veterinary medicine for the treatment and control of salmonella infection in poultry. It has also been investigated for its antibacterial properties against human diseases like Rhodesian sleeping sickness .
Aquaculture
In aquaculture , Furaltadone has been utilized for the prevention and treatment of bacterial diseases in fish and other aquatic organisms. Its use is regulated due to concerns about food safety and the development of antibiotic resistance .
Food Safety
Furaltadone’s metabolites are monitored in food products to ensure food safety . The presence of these metabolites is a concern due to the potential health risks associated with nitrofuran antibiotics, which are not authorized for use in food-producing animals in the European Union .
Pharmacokinetics Research
Research into the pharmacokinetics of Furaltadone provides insights into its absorption, distribution, metabolism, and excretion. This information is vital for understanding how the drug behaves in the body and for optimizing its therapeutic use .
Antibiotic Resistance Research
The revival of older drug classes like nitrofurans, which includes Furaltadone, is being explored in the fight against antibiotic resistance . Studies focus on the mechanisms of action and the development of resistance to these drugs, which is a growing concern in the medical community .
Wirkmechanismus
Target of Action
Furaltadone is a member of the nitrofuran family of antibiotics, which includes nitrofurazone, nitrofurantoin, and furazolidone . These antibiotics are known for their ability to act on multiple targets, making them less prone to developing resistance to bacteria . .
Mode of Action
Nitrofuran antibiotics, in general, are believed to work by inhibiting several bacterial enzymatic processes . This broad-spectrum activity allows them to interfere with a variety of cellular functions, disrupting the normal operations of bacterial cells.
Biochemical Pathways
Given its classification as a nitrofuran antibiotic, it is likely that furaltadone affects multiple biochemical pathways within bacterial cells, contributing to its broad-spectrum antibacterial activity .
Pharmacokinetics
A study on preruminant calves showed that after a single oral dosage of Furaltadone, the mean maximum plasma concentration was achieved approximately 3 hours after administration . The final elimination half-lives of Furaltadone were around 2.5 hours . .
Result of Action
Furaltadone is an antibiotic drug that is widely used for the treatment of coccidiosis, intestinal infection, and turkey blackhead . Its action results in the inhibition of bacterial growth, thereby helping to control these infections. Excessive use of furaltadone may have some negative consequences for humans and domestic animals .
Action Environment
The action, efficacy, and stability of Furaltadone can be influenced by various environmental factors. For instance, the presence of other interfering pollutant ions can affect the detection and quantification of Furaltadone . Furthermore, the method of administration and the specific environment within the host organism can also impact the drug’s action.
Safety and Hazards
Furaltadone should be handled with care to avoid dust formation . It should not be inhaled, and contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling Furaltadone . In case of ingestion, medical attention should be sought immediately .
Eigenschaften
IUPAC Name |
5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQVOQKFMFRVGR-VGOFMYFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3759-92-0 (mono-hydrochloride) | |
| Record name | Furaltadone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] | |
| Record name | Furaltadone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1238 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Furaltadone | |
CAS RN |
139-91-3, 3795-88-8, 59811-34-6 | |
| Record name | Furaltadone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furaltadone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16567 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Furaltadone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | LEVOFURALTADONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC186663 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furaltadone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furaltadone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURALTADONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X4V82ZN30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is furaltadone and what is its mechanism of action?
A1: Furaltadone is a nitrofuran antibiotic that exhibits bacteriostatic and bactericidal activity against a range of Gram-positive and Gram-negative bacteria. While its exact mechanism of action remains unclear, like other nitrofurans, it is believed to interfere with bacterial enzyme systems, particularly those involved in carbohydrate metabolism. [, ] This disruption ultimately hinders bacterial growth and survival.
Q2: Does furaltadone affect Escherichia coli?
A3: Yes, furaltadone demonstrates efficacy against Escherichia coli infections. Research has shown that it can be beneficial in treating conditions like avian vibrionic hepatitis and chronic respiratory disease complex in chickens, often complicated by E. coli. [] Furthermore, studies have investigated the effectiveness of furaltadone in combination therapies for eradicating Helicobacter pylori, a bacterium closely related to E. coli. []
Q3: What is the molecular formula and weight of furaltadone?
A3: The molecular formula of furaltadone is C13H16N4O6, and its molecular weight is 324.29 g/mol.
Q4: Are there any spectroscopic techniques used to characterize furaltadone?
A5: Yes, various spectroscopic methods have been employed to analyze furaltadone. Ultraviolet (UV) spectroscopy is commonly used for detection in analytical techniques like high-performance liquid chromatography (HPLC). [, ] Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to elucidate its degradation pathway during ozonation. []
Q5: How is furaltadone metabolized in animals?
A6: Furaltadone is rapidly metabolized in the body, primarily in the liver. [] A major metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), formed by N-oxidation of the morpholino ring. [, ] This metabolite is considered a marker residue for furaltadone exposure.
Q6: How long do furaltadone residues persist in animal tissues?
A7: Furaltadone itself is rapidly depleted from tissues, but its metabolite AMOZ is more persistent. Studies in poultry found detectable levels of AMOZ in muscle, liver, and gizzard even after a 3-week withdrawal period following furaltadone administration. [, ] The gizzard, in particular, tends to retain higher concentrations of both parent compound and metabolites.
Q7: Can furaltadone and its metabolites be detected in eggs?
A8: Yes, studies have confirmed the presence of furaltadone and its metabolite AMOZ in both yolk and egg white after administration to laying hens. [] Similar to tissue residues, AMOZ demonstrated greater persistence in eggs compared to the parent drug.
Q8: What analytical techniques are used to detect furaltadone and its metabolites?
A9: Several methods are available for detecting furaltadone and AMOZ. High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) [, ] or tandem mass spectrometry (MS/MS) [, , , , ] provide sensitive and specific quantification. Enzyme-linked immunosorbent assay (ELISA) kits offer a rapid and convenient alternative for screening purposes. [, , ]
Q9: What are the known toxic effects of furaltadone?
A10: Furaltadone has been associated with a range of side effects, including nausea, vomiting, dizziness, and rarely, severe neurological complications like neuropathy and cranial nerve palsies. [, , , ] These concerns, coupled with its carcinogenic potential, led to its ban in food-producing animals in many countries.
Q10: What is the environmental impact of furaltadone?
A11: The use of furaltadone raises concerns about its potential impact on the environment, particularly its persistence and fate in soil and water systems. While specific studies on furaltadone's ecotoxicological effects are limited, research exploring the biodegradation of nitrofuran antibiotics by microorganisms like Aspergillus tamarii [, ] highlights potential strategies for mitigating their environmental presence. Further research is needed to fully understand the long-term consequences of furaltadone contamination and develop effective remediation strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





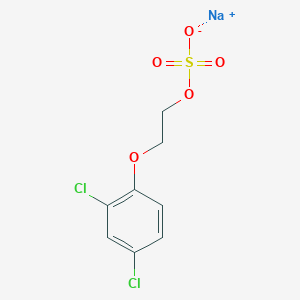
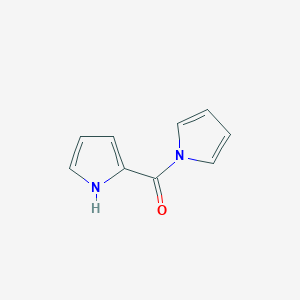
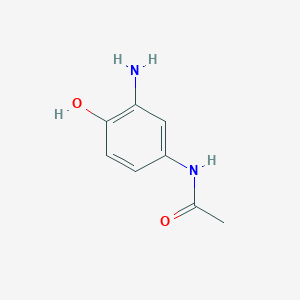
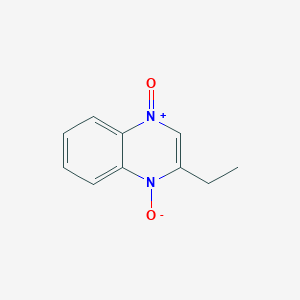

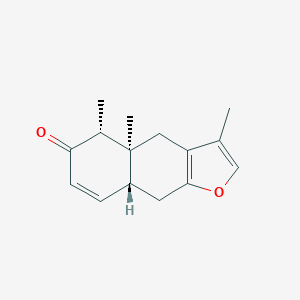
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
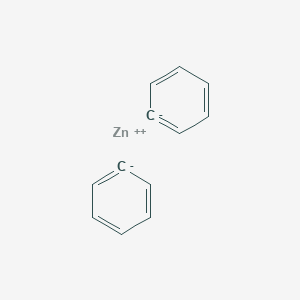
![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)

![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)
